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molecular formula C15H14N2OS B3135581 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline CAS No. 401813-34-1

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline

Cat. No. B3135581
M. Wt: 270.4 g/mol
InChI Key: ZTKDUAATMRBDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08147798B2

Procedure details

A mixture of 4-methylaminobenzoic acid (11.5 g, 76.2 mmol) and 5-methoxy-2-aminothiophenol (12.5, g, 80 mmol) was heated in PPA (˜30 g) to 170° C. under N2 atmosphere for 1.5 hr. The reaction mixture was then cooled to room temperature and poured into 10% K2CO3 solution. The precipitate was filtered under reduced pressure. The crude product was re-crystallized twice from acetone/water and THF/water followed by the treatment with active with carbon to give 4.6 g (21%) of 6-Methoxy-2-(4-methylaminophenyl)benzothiazole as a yellow solid. 1HNMR (300 MHz, acetone-d6) δ: 7.84 (d, J=8.7 Hz, 2H, H-2′ 6′), 7.78 (dd, J1=8.8 Hz, J2=1.3 Hz, 1H, H-4), 7.52 (d, J=2.4 Hz, 1H, H-7), 7.05 (dd, J1=8.8 Hz, J2=2.4 Hz, H-5), 6.70 (d, J=7.6 Hz, 2H, H-3′ 5′), 5.62 (s, 1H, NH), 3.88 (s, 3H, OCH3), 2.85 (d, J=6.2 Hz, 3H, NCH3)
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=O)=[CH:5][CH:4]=1.[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([NH2:21])=[C:18]([SH:20])[CH:19]=1.C([O-])([O-])=O.[K+].[K+]>>[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:21]=[C:7]([C:6]3[CH:10]=[CH:11][C:3]([NH:2][CH3:1])=[CH:4][CH:5]=3)[S:20][C:18]=2[CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CNC1=CC=C(C(=O)O)C=C1
Name
Quantity
80 mmol
Type
reactant
Smiles
COC=1C=CC(=C(C1)S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized twice from acetone/water and THF/water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C2=CC=C(C=C2)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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